
7-Fluoro-5-methyl-1,2,3,4-tetrahydroquinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Fluoro-5-methyl-1,2,3,4-tetrahydroquinoxaline is a heterocyclic compound that belongs to the quinoxaline family. This compound is characterized by the presence of a fluorine atom at the 7th position and a methyl group at the 5th position on the tetrahydroquinoxaline ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-5-methyl-1,2,3,4-tetrahydroquinoxaline typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-fluoroaniline with 2-methyl-1,2-diaminobenzene under acidic conditions, followed by cyclization to form the tetrahydroquinoxaline ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
化学反应分析
Types of Reactions: 7-Fluoro-5-methyl-1,2,3,4-tetrahydroquinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: The compound exhibits antimicrobial and antiviral activities, making it a candidate for drug development.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 7-Fluoro-5-methyl-1,2,3,4-tetrahydroquinoxaline involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity to these targets, leading to its biological effects. The pathways involved include inhibition of enzyme activity and modulation of receptor signaling .
相似化合物的比较
2-Methyl-1,2,3,4-tetrahydroquinoxaline: Lacks the fluorine atom, resulting in different biological activities.
7-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline: Similar structure but with a different substitution pattern, leading to variations in its chemical and biological properties.
Uniqueness: The presence of both the fluorine atom and the methyl group in 7-Fluoro-5-methyl-1,2,3,4-tetrahydroquinoxaline imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications .
属性
分子式 |
C9H11FN2 |
|---|---|
分子量 |
166.20 g/mol |
IUPAC 名称 |
7-fluoro-5-methyl-1,2,3,4-tetrahydroquinoxaline |
InChI |
InChI=1S/C9H11FN2/c1-6-4-7(10)5-8-9(6)12-3-2-11-8/h4-5,11-12H,2-3H2,1H3 |
InChI 键 |
XWGSIXKOZYXLOE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC2=C1NCCN2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


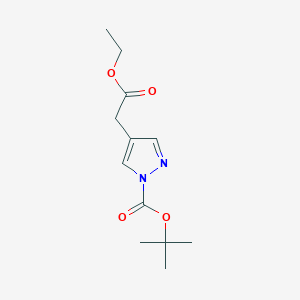
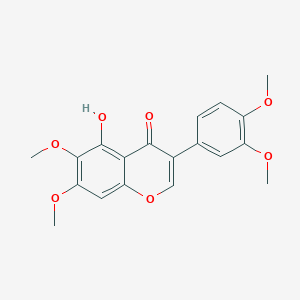
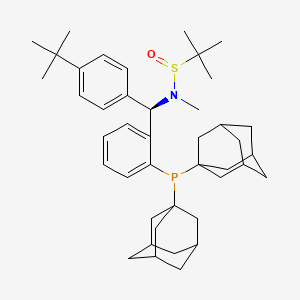

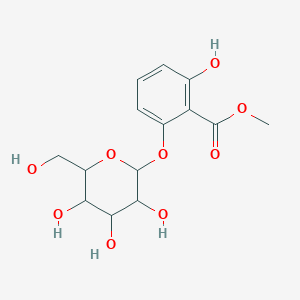


![(2-(Difluoromethyl)benzo[d]thiazol-5-yl)methanol](/img/structure/B13649913.png)
![1,1'-[(1R)-4,4'-Bis(trimethylsilyl)[1,1'-binaphthalene]-2,2'-diyl]bis[1,1-diphenylphosphine]](/img/structure/B13649920.png)
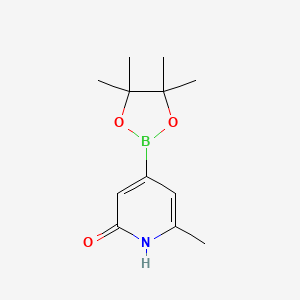
![(4'-(Trimethylsilyl)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B13649932.png)
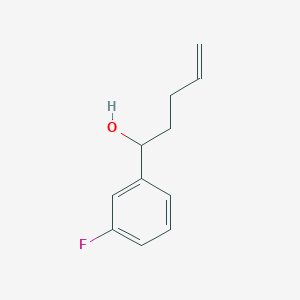
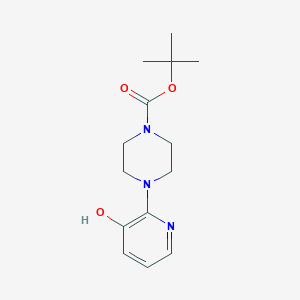
![Methyl 6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylate](/img/structure/B13649950.png)
